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molecular formula C12H26S B213132 tert-Dodecylmercaptan CAS No. 25103-58-6

tert-Dodecylmercaptan

Cat. No. B213132
M. Wt: 202.4 g/mol
InChI Key: YAJYJWXEWKRTPO-UHFFFAOYSA-N
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Patent
US08084538B2

Procedure details

A rubber-reinforced styrene-based resin (C8-6) was produced by the following method. That is, 80 parts of ion-exchanged water, 0.5 part of potassium rosinate, 0.1 part of tert-dodecyl mercaptan, 30 parts (solid content) of a polybutadiene latex (average particle diameter: 2000 Å; gel content: 90%), 10 parts (solid content) of a styrene-butadiene copolymer latex (styrene content: 25%; average particle diameter: 6000 Å), 15 parts of styrene and 5 parts of acrylonitrile were charged into a glass flask equipped with a stirrer under a nitrogen flow, and heated while stirring. When an inside temperature of the flask reached 45° C., a solution prepared by dissolving 0.2 part of sodium pyrophosphate, 0.01 part of ferrous sulfate heptahydrate and 0.2 part of glucose in 20 parts of ion-exchanged water were added thereto. Thereafter, 0.07 part of cumene hydroperoxide was added to the flask to initiate polymerization of the contents in the flask. After conducting the polymerization for 1 hr, 50 parts of ion-exchanged water, 0.7 part of potassium rosinate, 30 parts of styrene, 10 parts of acrylonitrile, 0.05 part of tert-dodecyl mercaptan and 0.01 part of cumene hydroperoxide were continuously added to the flask over 3 hr, and the polymerization of the contents in the flask was further continued for 1 hr, and then 0.2 part of 2,2′-methylene-bis(4-ethyl-6-tert-butyl phenol) was added to the flask to complete the polymerization. The obtained reaction product in the form of a latex was coagulated with an aqueous sulfuric acid solution, washed with water and then washed and neutralized with a potassium hydroxide aqueous solution. Further, the resulting product was washed with water and then dried to obtain a rubber-reinforced styrene-acrylonitrile graft copolymer. It was confirmed that the thus obtained copolymer had a graft percentage of 68%, and the intrinsic viscosity [η] of an acetone-soluble component therein was 0.45 dL/g.
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Type
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Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
styrene-butadiene copolymer
Quantity
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reactant
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Name
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Type
solvent
Reaction Step Six
Quantity
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reactant
Reaction Step Seven
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
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Type
reactant
Reaction Step Seven
Quantity
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Type
reactant
Reaction Step Seven
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Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[K].CC(C(C(C(S)(C)C)(C)C)(C)C)C.[C:23](#[N:26])[CH:24]=[CH2:25].[O-]P(OP([O-])([O-])=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[O-]O.C1(C(C)C)C=CC=CC=1.C(C1C=C(CC)C=C(C(C)(C)C)C=1O)C1C=C(CC)C=C(C(C)(C)C)C=1O.S(=O)(=O)(O)O>O>[CH:1]([CH:25]=[CH:24][C:23]#[N:26])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5.6.7.8,10.11,^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
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Type
reactant
Smiles
[K]
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Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Name
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Type
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Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
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Step Six
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Quantity
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Type
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Smiles
[K]
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Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
styrene-butadiene copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
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Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
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Type
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C(C=C)#N
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Type
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Smiles
O
Step Seven
Name
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Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
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O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
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Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced by the following method
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer under a nitrogen flow
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 45° C.
CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
polymerization of the contents in the flask
CUSTOM
Type
CUSTOM
Details
the polymerization for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the polymerization of the contents in the flask
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
The obtained reaction product in the form of
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed
WASH
Type
WASH
Details
Further, the resulting product was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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